(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol
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Overview
Description
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: Starting from an acyclic material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, where the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of stereoselective synthesis and large-scale chemical manufacturing would apply, focusing on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-2-ol: This compound has a similar bicyclic structure but with a methyl group at the 8-position.
2-Azabicyclo[3.2.1]octane: This compound shares the core bicyclic structure but lacks the hydroxyl group at the 2-position.
Uniqueness
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 2-position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7?/m1/s1 |
InChI Key |
AOYUQKRGAQMSJV-JEAXJGTLSA-N |
Isomeric SMILES |
C1C[C@H]2C(CC[C@@H]1N2)O |
Canonical SMILES |
C1CC2C(CCC1N2)O |
Origin of Product |
United States |
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